2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Overview
Description
2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups. These fluorinated groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the reaction of 3-(trifluoromethyl)phenol with difluoroacetic acid or its derivatives under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the product is purified through crystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
- 2,2,2-Trifluoro-3-(trifluoromethyl)acetophenone
- 2,3-Difluorotoluene
Uniqueness
2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide stands out due to its unique combination of difluoro and trifluoromethyl groups, which impart distinct chemical properties. These properties include increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-8(11,12)5-2-1-3-6(4-5)17-9(13,14)7(15)16/h1-4H,(H2,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLWMSCCNDCYRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)N)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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